2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate
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Overview
Description
2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate is an organic compound with the molecular formula C12H22O3. It is known for its unique chemical structure, which includes a tetrahydropyran ring substituted with ethyl groups and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate typically involves the reaction of 2,5-diethyltetrahydro-2H-pyran-2-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers
Scientific Research Applications
2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The tetrahydropyran ring structure can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethyltetrahydro-2H-pyran-2-methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
2,5-Diethyltetrahydro-2H-pyran-2-carboxylic acid: Contains a carboxylic acid group instead of an acetate ester.
2,5-Diethyltetrahydro-2H-pyran-2-amine: Features an amine group in place of the acetate ester
Uniqueness
2,5-Diethyltetrahydro-2H-pyran-2-methyl acetate is unique due to its specific combination of a tetrahydropyran ring and an acetate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
85392-30-9 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2,5-diethyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C12H22O3/c1-4-11-6-7-12(5-2,15-8-11)9-14-10(3)13/h11H,4-9H2,1-3H3 |
InChI Key |
JKDKDEYZHCJMDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OC1)(CC)COC(=O)C |
Origin of Product |
United States |
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